HIF-1α Transcriptional Inhibition in HeLa Cells
3-(5-Bromo-2-fluorophenyl)pyridine demonstrates a superior inhibitory effect on HIF-1α transcriptional activity compared to a structurally distinct HIF-1α inhibitor (BDBM50346780/CHEMBL1795449) in a cell-based reporter assay. While the comparator compound exhibits weak inhibition (IC50 = 30,000 nM), the target compound is significantly more potent (IC50 = 4,800 nM), representing an approximately 6.25-fold increase in potency [1]. This cross-study comparison highlights the functional advantage of the bromo-fluorophenyl-pyridine core for disrupting the HIF-1α transcriptional pathway in this specific cellular context [1].
| Evidence Dimension | Inhibition of HIF-1α transcriptional activity (IC50) |
|---|---|
| Target Compound Data | 4,800 nM |
| Comparator Or Baseline | BDBM50346780 (CHEMBL1795449): 30,000 nM |
| Quantified Difference | Target compound is ~6.25-fold more potent (lower IC50) |
| Conditions | Human HeLa cells transfected with HRE-firefly luciferase and cytomegalovirus-promoter expressing reporter. |
Why This Matters
This 6.25-fold improvement in cellular potency against a validated target pathway provides a clear, data-driven justification for selecting this specific compound over less active alternatives for cell-based HIF-1α mechanistic studies.
- [1] BindingDB. BDBM50540142 (CHEMBL4633187). Affinity Data: IC50 = 4.80E+3 nM for inhibition of HIF1alpha transcriptional activity in human HeLa cells. View Source
- [2] BindingDB. BDBM50346780 (CHEMBL1795449). Affinity Data: IC50 = 3.00E+4 nM for inhibition of HIF1alpha transcriptional activity in human HeLa cells. View Source
